molecular formula C22H14O6 B3682719 Bis(4-formylphenyl) benzene-1,3-dicarboxylate

Bis(4-formylphenyl) benzene-1,3-dicarboxylate

Cat. No.: B3682719
M. Wt: 374.3 g/mol
InChI Key: PQUXDNFQSMGVDR-UHFFFAOYSA-N
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Description

Bis(4-formylphenyl) benzene-1,3-dicarboxylate is an organic compound that belongs to the class of covalent organic frameworks (COFs). These frameworks are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries . The compound is characterized by its unique structure, which includes two formylphenyl groups attached to a benzene-1,3-dicarboxylate core. This structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-formylphenyl) benzene-1,3-dicarboxylate typically involves the reaction of 4-formylphenylboronic acid with benzene-1,3-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Bis(4-formylphenyl) benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which Bis(4-formylphenyl) benzene-1,3-dicarboxylate exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. This property allows it to act as a scaffold in the construction of covalent organic frameworks (COFs). The molecular targets and pathways involved include interactions with various functional groups, leading to the formation of highly stable and porous structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-formylphenyl) benzene-1,3-dicarboxylate is unique due to its specific structure, which provides distinct chemical and physical properties. Its ability to form highly stable and porous frameworks makes it particularly valuable in applications requiring robust and durable materials .

Properties

IUPAC Name

bis(4-formylphenyl) benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O6/c23-13-15-4-8-19(9-5-15)27-21(25)17-2-1-3-18(12-17)22(26)28-20-10-6-16(14-24)7-11-20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUXDNFQSMGVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C=O)C(=O)OC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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